2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide 2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20104511
InChI: InChI=1S/C25H25N5O3/c26-22-19(24(31)27-12-11-17-7-2-1-3-8-17)15-20-23(30(22)16-18-9-6-14-33-18)28-21-10-4-5-13-29(21)25(20)32/h1-5,7-8,10,13,15,18,26H,6,9,11-12,14,16H2,(H,27,31)
SMILES:
Molecular Formula: C25H25N5O3
Molecular Weight: 443.5 g/mol

2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide

CAS No.:

Cat. No.: VC20104511

Molecular Formula: C25H25N5O3

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide -

Specification

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
IUPAC Name 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C25H25N5O3/c26-22-19(24(31)27-12-11-17-7-2-1-3-8-17)15-20-23(30(22)16-18-9-6-14-33-18)28-21-10-4-5-13-29(21)25(20)32/h1-5,7-8,10,13,15,18,26H,6,9,11-12,14,16H2,(H,27,31)
Standard InChI Key NAWYSLYQWFOKGC-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3

Introduction

2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a complex organic compound belonging to the class of triazine derivatives. Its molecular formula is C25H25N5O3, and it has a molecular weight of approximately 421.5 g/mol. This compound is of significant interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. The chemical reactivity can be characterized by several key reactions, which are crucial for exploring potential derivatives and their biological activities.

Synthesis Steps:

  • Initial Formation: The synthesis begins with the formation of the triazine core.

  • Functionalization: Introduction of the tetrahydrofuran and phenethyl-amide groups.

  • Purification: Final purification steps to ensure high purity.

Chemical Reactivity:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to its functional groups.

  • Hydrolysis: Potential hydrolysis reactions can occur, affecting its stability in aqueous environments.

Biological Activity and Applications

The biological activity of 2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is attributed to its interaction with biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies can further elucidate these mechanisms by correlating structural features with biological activity.

Application AreaPotential Use
Medicinal ChemistryDrug development due to its biological activity
ResearchTool for studying biological interactions and mechanisms

Safety and Handling

While specific safety data for this compound is limited, handling should follow general guidelines for organic compounds, including wearing protective gear and avoiding ingestion or skin contact. The compound is classified as an irritant, and proper disposal methods should be followed.

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